molecular formula C20H20Cl2N4O2 B13374838 N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine

N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine

Katalognummer: B13374838
Molekulargewicht: 419.3 g/mol
InChI-Schlüssel: MRDOXYDGOWUMEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine is a synthetic organic compound that features two benzoxazole rings substituted with chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine typically involves the reaction of 5-chloro-1,3-benzoxazole with 1,6-hexanediamine under controlled conditions. The reaction may require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atoms on the benzoxazole rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~1~,N~6~-bis(benzoxazol-2-yl)-1,6-hexanediamine: Lacks the chlorine substituents.

    N~1~,N~6~-bis(5-methyl-1,3-benzoxazol-2-yl)-1,6-hexanediamine: Contains methyl groups instead of chlorine.

    N~1~,N~6~-bis(5-nitro-1,3-benzoxazol-2-yl)-1,6-hexanediamine: Contains nitro groups instead of chlorine.

Uniqueness

The presence of chlorine atoms in N1,N~6~-bis(5-chloro-1,3-benzoxazol-2-yl)-1,6-hexanediamine may impart unique chemical and biological properties compared to its analogs. Chlorine substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Eigenschaften

Molekularformel

C20H20Cl2N4O2

Molekulargewicht

419.3 g/mol

IUPAC-Name

N,N'-bis(5-chloro-1,3-benzoxazol-2-yl)hexane-1,6-diamine

InChI

InChI=1S/C20H20Cl2N4O2/c21-13-5-7-17-15(11-13)25-19(27-17)23-9-3-1-2-4-10-24-20-26-16-12-14(22)6-8-18(16)28-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26)

InChI-Schlüssel

MRDOXYDGOWUMEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NCCCCCCNC3=NC4=C(O3)C=CC(=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.